Eco 4601

Description

Properties

IUPAC Name |

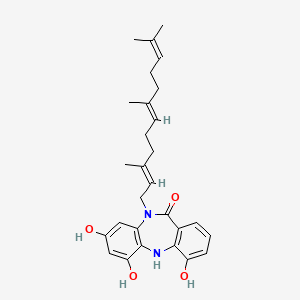

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVHVNECODMJP-GNUCVDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223539 | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733035-26-2 | |

| Record name | ECO 4601 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazepinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZEPINOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eco 4601 (Diazepinomicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eco 4601, also known as Diazepinomicin and TLN-4601, is a novel, farnesylated dibenzodiazepinone natural product with demonstrated potent antitumor activity, particularly against aggressive cancers such as glioblastoma multiforme.[1] Its mechanism of action is multifaceted, characterized by a sophisticated interplay between tumor-specific targeting and the induction of apoptosis. This guide elucidates the core mechanisms, positing a dual-action model. First, this compound acts as a high-affinity ligand for the Translocator Protein (TSPO), an 18 kDa protein abundantly expressed on the outer mitochondrial membrane of cancer cells.[2] This interaction facilitates the preferential accumulation of the compound within the tumor microenvironment. Second, following its targeted delivery, this compound initiates a cytotoxic cascade leading to apoptosis through pathways that appear to be independent of its binding to TSPO.[2] This document provides a comprehensive overview of these mechanisms, supported by experimental frameworks and protocols to validate each stage of the compound's activity.

Introduction: this compound, A Novel Antitumor Agent

This compound is a structurally unique small molecule discovered as a secondary metabolite from the microorganism Micromonospora sp.[2][3] Its novel tricyclic dibenzodiazepinone core, combined with a farnesyl side chain, confers specific biochemical properties that are central to its biological activity.[4][5] Initial screenings revealed its broad cytotoxic activity across numerous cancer cell lines, with particularly promising results in models of central nervous system tumors.[1] The compound has been evaluated in preclinical studies for the treatment of Glioblastoma Multiforme (GBM), one of the most aggressive and difficult-to-treat brain tumors.[6][7] The significant therapeutic challenge posed by GBM underscores the need for novel agents like this compound that may employ unique mechanisms to overcome conventional resistance.[8][9][10]

The Targeting Mechanism: High-Affinity Binding to Translocator Protein (TSPO)

A defining characteristic of this compound is its function as a ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[1][2]

TSPO: A Mitochondrial Marker of Malignancy

TSPO is an 18 kDa transmembrane protein predominantly located on the outer mitochondrial membrane.[11][12] While expressed at low levels in most healthy tissues, TSPO is significantly upregulated in a wide range of cancers, including gliomas, breast, and prostate cancers.[5][13] This differential expression makes TSPO an attractive molecular target for both cancer imaging and targeted drug delivery.[13][14] In the context of cancer biology, elevated TSPO levels have been associated with roles in cell proliferation, apoptosis, and steroidogenesis, although its precise functions remain a subject of extensive research.[2][13]

This compound as a TSPO Ligand: A "Tumor-Homing" System

This compound binds with high affinity to TSPO.[1] However, compelling evidence suggests that this binding does not directly trigger the apoptotic cascade. Studies utilizing Jurkat T-lymphocyte cells, which have negligible endogenous TSPO expression, and Jurkat cells stably transfected to overexpress human TSPO, demonstrated that this compound induces apoptosis irrespective of TSPO expression levels.[2]

Caption: this compound binds to overexpressed mitochondrial TSPO, facilitating its targeted accumulation in cancer cells.

Experimental Protocol: TSPO Competitive Radioligand Binding Assay

The causality behind this targeting mechanism is validated by quantifying the binding affinity of this compound to TSPO. A competitive radioligand binding assay is the standard method for this determination.

Objective: To determine the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a known high-affinity radioligand.

Methodology:

-

Membrane Preparation: Isolate mitochondrial fractions from TSPO-expressing cells (e.g., C6 glioma cells) or tissues. This is achieved through differential centrifugation of cell homogenates.[15]

-

Assay Setup: In a 96-well plate, add a constant concentration of a TSPO-specific radioligand (e.g., [³H]-PK11195) to the mitochondrial membrane preparations.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. A control compound with known affinity (e.g., unlabeled PK11195) should be run in parallel.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.

| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |

| This compound (Hypothetical) | Human TSPO | [³H]-PK11195 | 25.5 | 12.3 |

| PK11195 (Control) | Human TSPO | [³H]-PK11195 | 5.2 | 2.5 |

The Cytotoxic Mechanism: TSPO-Independent Apoptosis and Cathepsin L Inhibition

Once concentrated within the tumor cell, this compound exerts its cytotoxic effects. This phase of its action appears to be independent of the initial TSPO binding event.

Induction of Mitochondrial-Mediated Apoptosis

Despite its accumulation at the mitochondria via TSPO, the pro-apoptotic signaling initiated by this compound does not require TSPO itself.[2] The farnesyl moiety of this compound likely facilitates its insertion into mitochondrial membranes, where it can perturb mitochondrial function. This can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis. This represents a classic intrinsic apoptotic pathway.

Secondary Mechanism: Inhibition of Cathepsin L

In addition to its direct effects on mitochondria, this compound has been identified as an inhibitor of Cathepsin L.[11] Cathepsin L is a lysosomal cysteine protease that is frequently dysregulated in cancer.[16] It plays a significant role in tumor progression by degrading components of the extracellular matrix, which facilitates cancer cell invasion and metastasis.[4][17] By inhibiting Cathepsin L, this compound can potentially blunt the invasive capacity of tumor cells, adding another layer to its antitumor activity. This inhibition provides a distinct, non-apoptotic mechanism that contributes to the overall therapeutic effect.

Caption: Accumulated this compound induces apoptosis via mitochondrial perturbation and inhibits Cathepsin L.

Experimental Protocol: Cathepsin L Activity Assay

To validate this secondary mechanism, a fluorometric activity assay is employed to measure the inhibitory potential of this compound against Cathepsin L.

Objective: To quantify the inhibition of Cathepsin L enzymatic activity by this compound.

Methodology:

-

Reagents: Use a commercially available kit containing purified human Cathepsin L, a specific fluorogenic substrate (e.g., Z-FR-AFC), and an assay buffer.[3][18][19]

-

Assay Setup: In a 96-well black plate, add the assay buffer and increasing concentrations of this compound. Include a known Cathepsin L inhibitor (e.g., E-64) as a positive control and a vehicle (DMSO) as a negative control.

-

Enzyme Addition: Add a fixed concentration of purified Cathepsin L to each well and incubate briefly.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time. The rate of substrate cleavage is proportional to the fluorescence signal.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of Cathepsin L activity versus the log concentration of this compound to determine the IC50 value.

Synthesized Model of Action and Therapeutic Efficacy

The dual-action mechanism of this compound—TSPO-mediated tumor homing followed by TSPO-independent cytotoxicity—presents a highly sophisticated and effective strategy for cancer therapy. This model explains the potent antitumor activity observed in preclinical xenograft models.

| Xenograft Model | Treatment | Dose | Result (Tumor Growth Inhibition) | Reference |

| Rat Glioma (C6) | This compound (s.c., i.p.) | Well-tolerated doses | Up to 70% | [1] |

| Human Glioma (U-87MG) | This compound (s.c., i.p.) | Well-tolerated doses | 34% | [1] |

| Human Breast (MDA-MB-231) | This compound (s.c., i.p.) | Well-tolerated doses | 72% | [1] |

| Human Prostate (PC-3) | This compound (s.c., i.p.) | Well-tolerated doses | 100% | [1] |

The efficacy is strongly associated with sustained drug exposure (Area Under the Curve, AUC) rather than peak concentration (Cmax), which is consistent with a mechanism that relies on gradual accumulation in the tumor tissue.[1]

Conclusion

This compound represents a promising class of antitumor agents whose efficacy is rooted in a clever, two-step mechanism of action. It first utilizes the molecular signature of cancer cells—the overexpression of mitochondrial TSPO—as a homing beacon to achieve targeted accumulation. Subsequently, it triggers cell death through potent, yet TSPO-independent, cytotoxic pathways involving mitochondrial disruption and inhibition of key pro-survival enzymes like Cathepsin L. This combination of targeted delivery and multi-pronged cytotoxic assault provides a strong rationale for its continued development, especially for challenging malignancies like glioblastoma multiforme. Further research should focus on elucidating the precise molecular players downstream of mitochondrial accumulation to fully map its apoptotic signaling network.

References

-

Gourdeau, H., McAlpine, J. B., Ranger, M., Simard, B., Berger, F., Beaudry, F., Farnet, C. M., & Falardeau, P. (2007). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemotherapy and Pharmacology, 61(4), 611-619. [Link]

-

Anholt, R. R., Pedersen, P. L., De Souza, E. B., & Snyder, S. H. (1986). The peripheral-type benzodiazepine receptor. Localization to the mitochondrial outer membrane. The Journal of biological chemistry, 261(2), 576–583. [Link]

-

Schroder, B. A., Weyer, U., & Fogh, J. M. (1999). Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant. Journal of Enzyme Inhibition, 14(1), 1-10. [Link]

-

Bar-ami, S., Fares, F., & Gavish, M. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Molecules, 26(13), 3968. [Link]

-

Taliani, S., & Da Settimo, F. (2021). Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers. International Journal of Molecular Sciences, 22(11), 6032. [Link]

-

Rind, S., & Iravani, M. (2010). TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Investigational New Drugs, 29(5), 879-889. [Link]

-

Marinelli, L., & Di Maro, S. (2017). Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position. International Journal of Molecular Sciences, 18(1), 110. [Link]

-

Cho, Y. S., & Lee, J. H. (1999). Inhibition mechanism of cathepsin L-specific inhibitors based on the crystal structure of papain-CLIK148 complex. Biological chemistry, 380(12), 1439-44. [Link]

-

Sarkaria, J. N., & Kitange, G. J. (2012). Glioblastoma Multiforme Therapy and Mechanisms of Resistance. Pharmaceuticals, 5(12), 1269-1293. [Link]

-

Khan, R. A. (2016). I would like to perform TSPO binding assay for my compound. Any idea about who can do this test. Thanks in advance? ResearchGate. [Link]

-

Gelperina, S., & Maksimenko, O. (2018). Delivery of Proapoptotic Agents in Glioma Cell Lines by TSPO Ligand–Dextran Nanogels. Pharmaceutics, 10(2), 57. [Link]

-

Strojnik, T., & Lah, T. T. (2014). New Approaches in the Treatment of Glioblastoma Multiforme. Glioblastoma, 1-22. [Link]

-

Scarf, A. M., & Kassiou, M. (2011). Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination. Journal of medicinal chemistry, 54(1), 25-29. [Link]

-

Singh, K., & Kumar, S. (2021). Impact of Cathepsin L Inhibition in SARS-CoV-2 Infection and Potential Therapeutic Interventions. ResearchGate. [Link]

-

Scarf, A. M., & Kassiou, M. (2011). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 22(10), 1637. [Link]

-

Masi, A., & Varani, K. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15039. [Link]

-

Franceschi, S., & Lessi, F. (2022). Molecular Biology in Glioblastoma Multiforme Treatment. International Journal of Molecular Sciences, 23(11), 6331. [Link]

-

Wang, B., & Wong, E. Y. L. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological research, 158, 104949. [Link]

-

Snyder, S. H., & Verma, A. (1989). The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands. Progress in clinical and biological research, 291, 145-57. [Link]

-

Hadjipanayis, C. G., & Van Meir, E. G. (2021). Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance. Cancer letters, 518, 146-158. [Link]

-

Bio-Rad. (n.d.). Magic Red™ Cathepsin L Kit. [Link]

-

Inda, M. D. M., & Bonavia, R. (2014). Glioblastoma Multiforme: A Look Inside Its Heterogeneous Nature. Cancers, 6(1), 226-239. [Link]

-

BPS Bioscience. (n.d.). Cathepsin L Inhibitor Screening Assay Kit. [Link]

Sources

- 1. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dual Inhibition of Cathepsin L and 3CL-Pro by GC-376 Constrains SARS Cov2 Infection Including Omicron Variant | bioRxiv [biorxiv.org]

- 5. Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Glioblastoma Multiforme Therapy and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glioblastoma Multiforme (GBM): An overview of current therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The peripheral-type benzodiazepine receptor: a protein of mitochondrial outer membranes utilizing porphyrins as endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position [mdpi.com]

- 15. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition mechanism of cathepsin L-specific inhibitors based on the crystal structure of papain-CLIK148 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.novusbio.com [resources.novusbio.com]

- 19. bpsbioscience.com [bpsbioscience.com]

The Pharmacology of ECO-4601: A Dual-Targeted Anti-Neoplastic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

ECO-4601, also known as Diazepinomicin or TLN-4601, is a novel, first-in-class small molecule with significant potential in oncology.[1][2] This farnesylated dibenzodiazepinone, derived from the marine actinomycete Micromonospora sp., exhibits a unique dual mechanism of action, targeting both the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (TSPO), and the Ras-mitogen-activated phosphokinase (MAPK) signaling pathway.[1][2][3][4] Preclinical and early-phase clinical studies have demonstrated its broad-spectrum cytotoxic activity against a panel of cancer cell lines and in vivo efficacy in various tumor xenograft models, including glioma, breast, and prostate cancer.[5][6][7] This guide provides a comprehensive overview of the pharmacology of ECO-4601, detailing its mechanism of action, preclinical and clinical findings, and the scientific rationale behind its development as a promising anti-cancer therapeutic.

Introduction: Discovery and Chemical Profile

ECO-4601 is a natural product identified through Thallion Pharmaceuticals' proprietary genomics-based drug discovery platform, DECIPHER®.[2][5] Structurally, it is a dibenzodiazepine with a farnesyl side chain.[1] This unique chemical structure contributes to its distinct pharmacological properties. The compound has been the subject of several patents, including a composition of matter patent in the United States.[8][9][10]

Chemical and Physical Properties of ECO-4601 (Diazepinomicin):

| Property | Value | Source |

| Molecular Formula | C28H34N2O4 | PubChem[1] |

| Molecular Weight | 462.6 g/mol | PubChem[1] |

| IUPAC Name | 1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1][11]benzodiazepin-6-one | PubChem[1] |

| Class | Dibenzodiazepine, Farnesane Sesquiterpenoid | PubChem[1] |

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

Preclinical data have elucidated a bifunctional mechanism of action for ECO-4601, which contributes to its potent anti-tumor activity.[1][2][11]

Targeting the Translocator Protein (TSPO)

ECO-4601 selectively binds to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR).[3][4][5] TSPO is located on the outer mitochondrial membrane and is often overexpressed in various types of tumors, including gliomas.[3] This overexpression provides a molecular basis for the targeted accumulation of ECO-4601 in cancer cells.[12]

Experimental Rationale: The investigation into ECO-4601's binding to benzodiazepine receptors was prompted by its dibenzodiazepinone moiety.[5] Radioligand binding assays using receptors from rat hearts confirmed that ECO-4601 binds to the peripheral but not the central benzodiazepine receptor.[5][13] This selective binding is crucial as it minimizes potential central nervous system side effects associated with central benzodiazepine receptor modulation.

The preferential accumulation of ECO-4601 in tumor tissue has been demonstrated in vivo, with drug levels being significantly higher in tumors compared to normal brain tissue and plasma.[4] This targeted delivery is a key advantage, potentially leading to enhanced efficacy and a wider therapeutic window.

Inhibition of the Ras/MAPK Signaling Pathway

A critical component of ECO-4601's anti-cancer activity is its ability to inhibit the Ras/MAPK intracellular signaling pathway.[2][3][11] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

ECO-4601's inhibitory action occurs downstream of Ras prenylation and prior to MEK activation, distinguishing its mechanism from other Ras-signaling and Raf inhibitors.[4] By disrupting this pathway, ECO-4601 can effectively halt the uncontrolled proliferation of cancer cells. Studies have shown that treatment with ECO-4601 leads to an inhibition of basal ERK phosphorylation levels, a key downstream effector of the Ras/MAPK pathway.[12]

Signaling Pathway Diagram:

Caption: Dual mechanism of ECO-4601: Inhibition of the Ras/MAPK pathway and binding to TSPO.

Preclinical Pharmacology

In Vitro Cytotoxicity

ECO-4601 has demonstrated broad-spectrum cytotoxic activity in the low micromolar range across the National Cancer Institute's 60 human cancer cell line panel.[5] Further studies have confirmed its ability to inhibit the growth of various central nervous system (CNS) cancer cell lines, including mouse, rat, and human gliomas.[5][13]

In Vivo Anti-Tumor Efficacy

The anti-tumor efficacy of ECO-4601 has been evaluated in several mouse xenograft models.[5]

Summary of In Vivo Efficacy Data:

| Xenograft Model | Tumor Type | Route of Administration | Key Finding | Citation |

| Rat Glioma (C6) | Glioma | Subcutaneous (s.c.), Intraperitoneal (i.p.) | Up to 70% tumor growth inhibition (TGI) | [5] |

| Human Glioma (U-87MG) | Glioma | s.c., i.p. | 34% TGI | [5] |

| Human Breast (MDA-MB-231) | Hormone-Independent Breast Cancer | s.c., i.p. | 72% TGI | [5] |

| Human Prostate (PC-3) | Hormone-Independent Prostate Cancer | s.c., i.p. | 100% TGI | [5] |

Experimental Rationale: The choice of subcutaneous and intraperitoneal administration routes in these studies was crucial. These methods resulted in low but sustained drug exposure, which was found to be more effective than intravenous bolus administration that led to rapid drug elimination and inefficacy.[5][14] This suggests that the anti-tumor efficacy of ECO-4601 is associated with the area under the curve (AUC) or sustained drug levels rather than the maximum concentration (Cmax).[5][14] These findings provided a strong rationale for exploring prolonged continuous administration in clinical settings.

Effects on Cell Migration and Apoptosis

ECO-4601 has been shown to inhibit the migration of both wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cells.[12] This anti-migratory effect is correlated with the inhibition of basal ERK phosphorylation.[12]

Furthermore, ECO-4601 induces apoptosis in cancer cells.[3] Mechanistic studies have revealed that increasing concentrations of ECO-4601 lead to a significant inhibition of the anti-apoptotic protein Bcl-XL and phosphorylated Bad.[12] This effect is correlated with increased activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12]

Experimental Workflow for Assessing Anti-Migratory Effects:

Caption: Workflow for the modified Boyden chamber cell migration assay.

Clinical Pharmacology

ECO-4601 has progressed into clinical development, with a focus on patients with advanced solid tumors.

Phase I Clinical Trial

A Phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), recommended Phase II dose, and the pharmacokinetic profile of ECO-4601.[15] The study enrolled patients with histologically confirmed solid tumors, including high-grade glioma, colorectal, lung, breast, ovarian, pancreatic, and prostate cancers.[15]

The dosing regimen involved a continuous intravenous infusion for 14 days, followed by a 7-day recovery period, constituting a 21-day cycle.[15] This administration strategy was based on preclinical findings that suggested the importance of sustained drug exposure for optimal efficacy.

Thallion Pharmaceuticals announced the successful completion of the recruitment and administration for the extension phase of its ECO-4601 Phase I/II clinical trial.[2][16] Safety and efficacy data from this trial have been presented at scientific conferences.[2] The treatment was found to be safe in 26 patients with advanced solid tumors.[11]

Future Directions and Conclusion

ECO-4601 represents a promising novel anti-cancer agent with a unique dual mechanism of action. Its ability to selectively target tumor cells through binding to the overexpressed TSPO and inhibit the critical Ras/MAPK signaling pathway provides a strong rationale for its continued development. The findings from preclinical and early clinical studies are encouraging, demonstrating a favorable safety profile and anti-tumor activity in heavily pre-treated cancer patients.

Further clinical investigation is warranted to fully elucidate the therapeutic potential of ECO-4601, potentially in combination with other targeted therapies or standard-of-care chemotherapy. Its activity against glioma, a notoriously difficult-to-treat cancer, makes it a particularly interesting candidate for further research in neuro-oncology. The unique pharmacological profile of ECO-4601 positions it as a valuable addition to the armamentarium of anti-cancer drugs.

References

-

Novel Anti-cancer Drug Offers Two Modes Of Action. ScienceDaily. [Link]

-

Identification, Characterization and Potent Antitumor Activity of ECO-4601, a Novel Peripheral Benzodiazepine Receptor Ligand. PubMed. [Link]

-

Useful Anti-Cancer Agents of Natural Product Origin. researchopenworld.com. [Link]

-

Eco 4601 | C28H34N2O4 | CID 9868980. PubChem. [Link]

-

A Phase I Study of ECO-4601 in Patients With Advanced Cancer. ClinicalTrials.gov. [Link]

-

A structurally novel farnesylated dibenzodiazepinone, ECO-4601, inhibits wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cell migration. AACR Journals. [Link]

-

Thallion Pharmaceuticals Inc. to Present Positive ECO-4601 Clinical and Non-Clinical Data. Marketwired. [Link]

-

Ecopia Granted US Patent on ECO-4601 Composition. ProQuest. [Link]

-

Ecopia BioSciences Inc. Granted US Patent On ECO-4601 Composition Of Matter. BioSpace. [Link]

-

Thallion completes phase I/II trial of ECO-4601 for cancer. BioWorld. [Link]

-

Ecopia BioSciences presents preclinical data on its anti-cancer compound ECO-4601. BioWorld. [Link]

-

Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]

-

Marine natural products: the new generation of pharmacotherapeutics. Journal of Pharmacy and Pharmacology. [Link]

-

(PDF) Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]

-

Biosynthesis of Diazepinomicin/ECO-4601, a Micromonospora Secondary Metabolite with a Novel Ring System. ResearchGate. [Link]

- CA2497031A1 - Farnesyl dibenzodiazepinones.

-

Phase I pharmacokinetic study of ECO-4601, a novel bifunctional anticancer agent, administered as a 14-day continuous intravenous infusion in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2011/0028458 A1. Googleapis.com. [Link]

-

Comparison of growth methods and biological activities of brazilian marine Streptomyces. Brazilian Journal of Microbiology. [Link]

Sources

- 1. This compound | C28H34N2O4 | CID 9868980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thallion Pharmaceuticals Inc. to Present Positive ECO-4601 Clinical and Non-Clinical Data - BioSpace [biospace.com]

- 3. researchopenworld.com [researchopenworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbcp.com [ijbcp.com]

- 7. scielo.br [scielo.br]

- 8. Ecopia Granted US Patent on ECO-4601 Composition - ProQuest [proquest.com]

- 9. Ecopia BioSciences Inc. Granted US Patent On ECO-4601 Composition Of Matter - BioSpace [biospace.com]

- 10. CA2497031A1 - Farnesyl dibenzodiazepinones, processes for their production and their use as pharmaceuticals - Google Patents [patents.google.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. | BioWorld [bioworld.com]

The Dibenzodiazepinone Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: Unveiling the Potential of the Dibenzodiazepinone Scaffold

The dibenzodiazepinone core is a unique tricyclic heteroaromatic system that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This scaffold is the central structural component of the natural product Eco 4601 (also known as diazepinomicin), a farnesylated dibenzodiazepinone with potent and broad-spectrum antitumor activity[1][2]. The inherent biological activity of this compound has spurred further investigation into its dibenzodiazepinone core, revealing a privileged scaffold with the potential to interact with multiple biological targets and address a range of therapeutic areas, most notably in oncology.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the dibenzodiazepinone core. We will delve into its biosynthesis, chemical synthesis, structure-activity relationships, and key biological targets, including the peripheral benzodiazepine receptor (PBR) and cathepsin L, with a focus on the pioneering compound this compound. Furthermore, we will explore the evolution of this scaffold in the development of targeted therapies, such as allosteric inhibitors of the epidermal growth factor receptor (EGFR).

The Genesis of a Unique Scaffold: Biosynthesis of the Dibenzodiazepinone Core

The intricate dibenzodiazepinone core of this compound is assembled by the actinomycete Micromonospora sp. through a fascinating biosynthetic pathway. Understanding this natural synthetic strategy provides valuable insights into the core's formation and potential avenues for bioengineering.

Labeled feeding experiments and genomic analysis have elucidated that the tricyclic core is constructed from two key precursors: 3-hydroxyanthranilic acid and 3-amino-5-hydroxybenzoic acid[3][4]. The biosynthesis is a complex enzymatic process that highlights nature's ingenuity in constructing complex molecular architectures. The farnesyl side chain, a characteristic feature of this compound, is derived from the mevalonate pathway[3][4].

The final assembly involves the activation of the adenylate of 3-hydroxyanthranilate, which then condenses with an aminohydroxy[1][4]benzoquinone intermediate to form the dibenzodiazepinone core[2].

Chemical Synthesis of the Dibenzodiazepinone Scaffold: A Gateway to Novel Derivatives

The therapeutic potential of the dibenzodiazepinone core has driven the development of robust chemical synthesis strategies to enable the exploration of structure-activity relationships (SAR) and the generation of novel derivatives with improved pharmacological properties. A general approach to constructing the dibenzodiazepinone scaffold is outlined below.

Experimental Protocol: General Procedure for the Synthesis of Dibenzodiazepinone Derivatives

This protocol is a generalized representation based on the synthesis of dibenzodiazepinone-based EGFR inhibitors and can be adapted for the synthesis of various derivatives[5].

Step 1: Esterification of the Starting Phenol

-

A mixture of the starting substituted 5-hydroxy-2-nitrobenzoic acid and sulfuric acid in methanol is stirred at elevated temperatures (e.g., 70 °C) for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is worked up with an aqueous solution and extracted with an organic solvent like ethyl acetate.

-

The crude product is purified by silica gel column chromatography to yield the corresponding methyl ester.

Step 2: Protection of the Phenolic Hydroxyl Group

-

The methyl 5-hydroxy-2-nitrobenzoate is reacted with a suitable protecting group, such as benzyl bromide, in the presence of a base like potassium carbonate in a solvent like acetonitrile at room temperature.

-

The reaction mixture is filtered, concentrated, and the residue is purified by recrystallization to afford the protected intermediate.

Step 3: Reduction of the Nitro Group

-

The protected nitro compound is reduced to the corresponding amine using a reducing agent like iron powder in the presence of ammonium chloride in a mixed solvent system (e.g., THF/MeOH/H₂O) at elevated temperatures.

-

The reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography.

Step 4: Buchwald-Hartwig Cross-Coupling

-

The resulting amino-benzoate is coupled with a substituted aryl halide (e.g., 1-bromo-4-fluoro-2-nitrobenzene) using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in a solvent like 1,4-dioxane at elevated temperatures under an inert atmosphere.

-

The crude product is purified by recrystallization to yield the diarylamine intermediate.

Step 5: Reduction of the Second Nitro Group

-

The second nitro group is reduced to an amine using similar conditions as in Step 3.

Step 6: Saponification of the Ester

-

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixed solvent system at elevated temperatures.

-

The reaction mixture is acidified, and the product is extracted and purified.

Step 7: Intramolecular Amide Condensation (Cyclization)

-

The amino acid is cyclized to form the dibenzodiazepinone ring using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) in a solvent like DMF at room temperature.

-

This final step yields the core dibenzodiazepinone scaffold, which can be further functionalized.

Biological Activities and Molecular Targets of the Dibenzodiazepinone Core

The dibenzodiazepinone scaffold has been shown to interact with multiple biological targets, leading to a diverse range of pharmacological effects. The following sections will focus on the key targets identified for this compound and other notable derivatives.

This compound and the Peripheral Benzodiazepine Receptor (PBR/TSPO)

This compound was identified as a ligand for the peripheral benzodiazepine receptor (PBR), now more commonly known as the translocator protein (18kDa) or TSPO[1]. This receptor is primarily located on the outer mitochondrial membrane and is overexpressed in many types of cancer cells, making it an attractive target for anticancer therapies[6].

The binding of this compound to PBR is believed to be a key component of its antitumor activity[2]. PBR is involved in several cellular processes, including cholesterol transport, steroidogenesis, and the regulation of apoptosis[7][8]. Ligand binding to PBR can modulate the mitochondrial permeability transition pore (MPTP), a critical regulator of apoptosis[8].

Below is a diagram illustrating the proposed signaling pathway initiated by the binding of a dibenzodiazepinone ligand, such as this compound, to PBR, ultimately leading to apoptosis.

Caption: PBR-mediated apoptotic pathway initiated by a dibenzodiazepinone ligand.

Cathepsin L Inhibition: Another Facet of Dibenzodiazepinone Activity

This compound, also known as diazepinomicin, has been shown to inhibit the activity of cathepsin L, a lysosomal cysteine protease[2]. Cathepsins are often upregulated in tumors and are implicated in processes such as tumor invasion, metastasis, and angiogenesis. Therefore, the inhibition of cathepsin L represents another important mechanism contributing to the anticancer effects of the dibenzodiazepinone core[9]. Diazepinomicin was found to inhibit cathepsin L with an IC50 of 70-90 µM[2].

Expanding the Target Landscape: Dibenzodiazepinones as Allosteric EGFR Inhibitors

More recently, the dibenzodiazepinone scaffold has been successfully utilized to develop potent and selective allosteric inhibitors of the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC)[4]. These derivatives have shown significant activity against osimertinib-resistant EGFR mutants, highlighting the versatility of the dibenzodiazepinone core in targeting challenging cancer mutations[4][5].

The mechanism of action for these derivatives involves binding to an allosteric site on the EGFR kinase domain, leading to the suppression of the EGFR signaling pathway and subsequent induction of apoptosis[4].

The following diagram illustrates the experimental workflow for the development and evaluation of these dibenzodiazepinone-based EGFR inhibitors.

Caption: Workflow for the development of dibenzodiazepinone-based EGFR inhibitors.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic activity of this compound (diazepinomicin) and a representative synthetic dibenzodiazepinone derivative against various cancer cell lines. This data underscores the potent anticancer properties of this chemical class.

| Compound | Cancer Cell Line | Cell Line Origin | Target | IC₅₀ (µM) | Reference |

| This compound (Diazepinomicin) | PC-3 | Prostate Cancer | PBR/Cathepsin L | Not specified | [1] |

| U-87 MG | Glioblastoma | PBR/Cathepsin L | Not specified | [1] | |

| MDA-MB-231 | Breast Cancer | PBR/Cathepsin L | Not specified | [1] | |

| Trypanosoma brucei | - | Anti-parasitic | 13.5 | [2] | |

| Dibenzodiazepinone Derivative (Compound 33) | H1975™ (EGFRL858R/T790M/C797S) | NSCLC | EGFR (allosteric) | 2.7 | [4] |

| HCC827 (EGFRdel E746-A750) | NSCLC | EGFR (allosteric) | 3.1 | [5] | |

| H1975 (EGFRL858R/T790M) | NSCLC | EGFR (allosteric) | 5.2 | [5] |

Conclusion and Future Perspectives

The dibenzodiazepinone core, exemplified by the natural product this compound, represents a highly versatile and privileged scaffold in drug discovery. Its ability to interact with diverse and important biological targets, including the peripheral benzodiazepine receptor, cathepsin L, and EGFR, underscores its significant therapeutic potential, particularly in the field of oncology.

The established synthetic routes provide a solid foundation for the generation of extensive libraries of dibenzodiazepinone derivatives. Future research should focus on further elucidating the structure-activity relationships for different biological targets, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the potential of this scaffold in other therapeutic areas beyond cancer. The continued investigation of the dibenzodiazepinone core holds great promise for the development of novel and effective therapies for a range of human diseases.

References

-

Gourdeau, H., McAlpine, J. B., Ranger, M., Simard, B., Berger, F., Beaudry, F., Farnet, C. M., & Falardeau, P. (2007). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemotherapy and Pharmacology, 61(4), 571–581. [Link]

-

Soustiel, J. F., Vlodavsky, I., & Papadopoulos, V. (2008). The peripheral-type benzodiazepine receptor: a promising therapeutic drug target. Journal of molecular neuroscience, 34(3), 237–250. [Link]

-

McAlpine, J. B., Banskota, A. H., Charan, R. D., Schlingmann, G., Zazopoulos, E., Piraee, M., Janso, J., Bernan, V. S., Aouidate, M., Farnet, C. M., Feng, X., Zhao, Z., & Carter, G. T. (2008). Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. Journal of natural products, 71(9), 1585–1590. [Link]

-

Jin, C., Zhang, Z., Liao, P., Zhang, C., Cao, H., & Ma, Y. L. (2026). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry, 17(1), 1-1. [Link]

-

Lotfi, K., & Gewirtz, D. A. (2005). Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism. Molecular cancer therapeutics, 4(9), 1335–1343. [Link]

-

Abdel-Razik, A. F., El-Naggar, M. E., Allam, A. A., Mufarrej, M. B., & Hassan, H. M. (2012). Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115. Marine drugs, 10(10), 2208–2221. [Link]

-

Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. (2025). ResearchGate. [Link]

-

National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. DTP, Developmental Therapeutics Program. [Link]

-

Wang, Y., Chen, Y., & Lu, J. (2024). Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence. Computational and Structural Biotechnology Journal, 23, 103-112. [Link]

-

Jin, C., Zhang, Z., Liao, P., Zhang, C., Cao, H., & Ma, Y. L. (2026). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Medicinal Chemistry. [Link]

-

Casellas, P., Galiegue, S., & Basile, A. S. (2002). The peripheral benzodiazepine receptor: a promising therapeutic drug target. Current pharmaceutical design, 8(24), 2151–2161. [Link]

-

Gawande, S. D., Kavala, V., Zanwar, M. R., Kuo, C. W., Huang, W. C., Kuo, T. S., ... & Yao, C. F. (2014). Synthesis of Dibenzodiazepinones via Tandem Copper (I)‐Catalyzed C–N Bond Formation. Advanced Synthesis & Catalysis, 356(11‐12), 2599-2608. [Link]

-

ResearchGate. (n.d.). Selected GI 50 values (mm) determined from the NCI-60 five-dose screen for complex 15 and clinical anticancer drugs. [Link]

-

Khan, I., Ibrar, A., & Ahmed, W. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 27(17), 5573. [Link]

-

Li, J., Zhang, Y., & Wang, Y. (2024). Functional role of translocator protein and its ligands in ocular diseases (Review). Experimental and Therapeutic Medicine, 27(2), 1-1. [Link]

-

Doble, A., Malgouris, C., Daniel, M., Daniel, N., Imbault, F., & Basbaum, A. (1987). Photoaffinity labeling of peripheral-type benzodiazepine receptors in rat kidney mitochondria with [3H]PK 14105. European journal of pharmacology, 142(3), 471–474. [Link]

-

Dömling, A., & Ugi, I. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS combinatorial science, 14(1), 57–62. [Link]

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

-

Batist, G., Reynaud, S., & Pucci, B. (2004). Immunohistochemical assessment of the peripheral benzodiazepine receptor in breast cancer and its relationship with survival. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(6), 2052–2056. [Link]

-

Morohaku, K., Pelton, S. H., Daugherty, D. J., Butler, W. R., & Selvaraj, V. (2014). Peripheral Benzodiazepine Receptor/Translocator Protein Global Knock-out Mice Are Viable with No Effects on Steroid Hormone Biosynthesis. The Journal of biological chemistry, 289(34), 23542–23554. [Link]

-

Pala, D., Clark, D., Edwards, C., Pasqua, E., Tigli, L., Pioselli, B., ... & Accetta, A. (2024). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry, 15(11), 2568-2577. [Link]

-

Veenman, L., & Gavish, M. (2006). The peripheral benzodiazepine receptor: a promising therapeutic drug target. Current pharmaceutical design, 12(23), 2931–2943. [Link]

-

Reinhold, W. C., Varma, S., Voth, A. R., Reinhold, D. R., & Pommier, Y. (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. Molecular cancer therapeutics, 23(8), 1183–1193. [Link]

-

Sridharan, B., & Stoica, B. A. (2022). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. Cells, 11(15), 2399. [Link]

-

ICE Bioscience. (2025). drug-resistant cancer cell panel for screening therapeutic strategies. [Link]

-

Al-Mulla Hummadi, Y. M. K. (2024). Translocator Protein TSPO (Peripheral Benzodiazepine Receptor): The Modern Story of the Ancient Preserved Protein with Ambiguous Functions. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-10. [Link]

-

Zhang, L., & Liu, Y. (2020). Cathepsin L-selective inhibitors: A potentially promising treatment for COVID-19 patients. Pharmacological research, 157, 104840. [Link]

Sources

- 1. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Protease Activities of Diazepinomicin from the Sponge-Associated Micromonospora Strain RV115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translocator Protein (18kDa) (TSPO)/Peripheral Benzodiazepine Receptor (PBR) specific ligands induce microglia functions consistent with an activated state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemical assessment of the peripheral benzodiazepine receptor in breast cancer and its relationship with survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripheral benzodiazepine receptors and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The peripheral benzodiazepine receptor: a promising therapeutic drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

ECO-4601: A Novel Dibenzodiazepinone Targeting Glioma Cell Viability and Migration

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

High-grade gliomas, including glioblastoma, represent a significant therapeutic challenge due to their aggressive, infiltrative nature and resistance to conventional therapies. This technical guide provides an in-depth analysis of ECO-4601, a novel farnesylated dibenzodiazepinone, and its demonstrated effects on glioma cell lines. ECO-4601 exhibits a dual mechanism of action, targeting the peripheral benzodiazepine receptor (PBR) and inhibiting the Ras-mitogen-activated protein kinase (MAPK) signaling pathway. This document synthesizes the available preclinical data, outlining the compound's impact on glioma cell proliferation, apoptosis, and migration. Detailed experimental protocols and data interpretations are provided to enable researchers to evaluate and potentially build upon these findings. While preclinical results were promising, it is important to note that a Phase II clinical trial in patients with recurrent glioblastoma was terminated due to a lack of efficacy, a critical consideration for future research and development efforts.

Introduction: The Unmet Need in Glioma Therapy and the Emergence of ECO-4601

Gliomas are the most common primary brain tumors, with glioblastoma (GBM) being the most aggressive and lethal subtype. The highly infiltrative growth of glioma cells into the surrounding brain parenchyma makes complete surgical resection nearly impossible and is a primary driver of tumor recurrence. The current standard of care, which includes surgery, radiation, and chemotherapy with temozolomide, offers only a modest survival benefit. This underscores the urgent need for novel therapeutic agents that can effectively target the molecular drivers of glioma progression.

ECO-4601 (also known as diazepinomicin) is a structurally unique small molecule, a farnesylated dibenzodiazepinone, that was discovered through a proprietary drug discovery platform.[1][2] Its unique structure, featuring a benzodiazepine moiety, led to the investigation of its interaction with benzodiazepine receptors.[3][4] This guide will delve into the preclinical evidence demonstrating the anti-glioma potential of ECO-4601, its mechanism of action, and the experimental methodologies used to characterize its effects.

The Dual Mechanism of Action of ECO-4601

ECO-4601's anti-cancer activity is attributed to a dual mechanism that involves both targeted delivery and intracellular signaling pathway inhibition.

Targeting the Peripheral Benzodiazepine Receptor (PBR)

ECO-4601 has been shown to bind to the peripheral benzodiazepine receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO).[1][3] PBR is highly expressed in glioma cells, making it an attractive target for tumor-specific drug delivery.[1][3] The binding of ECO-4601 to PBR is thought to facilitate its accumulation within tumor cells, thereby concentrating its therapeutic effect at the site of the malignancy.

Inhibition of the Ras-MAPK Signaling Pathway

A critical component of ECO-4601's anti-neoplastic activity is its ability to inhibit the Ras-mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway is a central regulator of cell proliferation, differentiation, survival, and migration, and its dysregulation is a hallmark of many cancers, including glioma. ECO-4601's inhibitory action on this pathway disrupts these fundamental cellular processes, leading to a reduction in tumor growth and invasion.

Diagram: Proposed Dual Mechanism of Action of ECO-4601

Caption: ECO-4601 targets PBR for cell entry and inhibits the Ras-MAPK pathway.

In Vitro Efficacy of ECO-4601 in Glioma Cell Lines

ECO-4601 has demonstrated significant cytotoxic and anti-migratory effects across a panel of human and rodent glioma cell lines.

Inhibition of Cell Proliferation

Studies have shown that ECO-4601 inhibits the growth of various glioma cell lines in a dose-dependent manner. This has been evaluated using standard cell viability assays such as the MTT assay. While specific IC50 values for ECO-4601 in glioma cell lines are not consistently reported in publicly available literature, its cytotoxic activity has been established in cell lines including U87 MG, U87/EGFRvIII, U87/EGFRwt, and the rat C6 glioma cell line.[1][2][3][5]

Table 1: Summary of ECO-4601's Effects on Glioma Cell Lines

| Cell Line | Species | Key Characteristics | Observed Effects of ECO-4601 |

| U-87MG | Human | Glioblastoma | Inhibition of proliferation, induction of apoptosis, inhibition of migration. |

| U87/EGFRvIII | Human | Glioblastoma (EGFRvIII mutant) | Inhibition of migration. |

| U87/EGFRwt | Human | Glioblastoma (wild-type EGFR) | Inhibition of migration. |

| C6 | Rat | Glioma | Inhibition of proliferation. |

Induction of Apoptosis

ECO-4601 has been shown to induce apoptosis in glioma cells. This is a critical attribute for an anti-cancer agent, as it promotes programmed cell death. The induction of apoptosis is mediated through the activation of caspases, key executioner enzymes in the apoptotic cascade.[5] Western blot analysis has confirmed the cleavage of caspase-3, a hallmark of apoptosis, in glioma cells treated with ECO-4601.

Inhibition of Cell Migration

A crucial aspect of glioma pathology is the high migratory and invasive capacity of the tumor cells. ECO-4601 has demonstrated the ability to inhibit the migration of glioma cells.[5] This effect is particularly significant as it suggests a potential to limit the spread of the tumor within the brain. The inhibition of migration is linked to the disruption of the Ras-MAPK pathway, which regulates the cellular machinery responsible for cell motility.

In Vivo Antitumor Activity in Glioma Xenograft Models

The anti-tumor efficacy of ECO-4601 has been evaluated in preclinical animal models of glioma. These studies provide valuable insights into the compound's potential therapeutic effect in a more complex biological system.

In a rat C6 glioma xenograft model, treatment with ECO-4601 resulted in a significant tumor growth inhibition of up to 70%.[1][2] In a human U-87MG glioma xenograft model, a tumor growth inhibition of 34% was observed.[1][2] These findings demonstrate that ECO-4601 can exert a tangible anti-tumor effect in vivo.

Table 2: In Vivo Efficacy of ECO-4601 in Glioma Xenograft Models

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Rat C6 Glioma | Subcutaneous | Up to 70% | [1],[2] |

| Human U-87MG Glioma | Subcutaneous | 34% | [1],[2] |

Clinical Development and Outcomes

Based on the promising preclinical data, ECO-4601 advanced to clinical trials. A Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of ECO-4601 in patients with advanced solid tumors, including high-grade glioma. However, a subsequent Phase II study in patients with glioblastoma at first progression was terminated due to a lack of efficacy at the administered dose and schedule. This outcome highlights the significant challenges in translating preclinical findings into clinical success, particularly in the context of glioblastoma.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the effects of ECO-4601 on glioma cell lines.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of ECO-4601 on glioma cell lines and calculate the half-maximal inhibitory concentration (IC50).

Workflow Diagram: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed glioma cells (e.g., U-87MG) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ECO-4601 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection: Western Blot for Cleaved Caspase-3

Objective: To detect the induction of apoptosis by ECO-4601 through the analysis of cleaved caspase-3 expression.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat glioma cells with ECO-4601 at the desired concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Cell Migration Assessment: Transwell Migration Assay

Objective: To evaluate the effect of ECO-4601 on the migratory capacity of glioma cells.

Step-by-Step Protocol:

-

Insert Hydration: Pre-hydrate the inserts of a Transwell plate (8 µm pore size) with serum-free medium.

-

Cell Seeding: Resuspend glioma cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant and Treatment: In the lower chamber, add complete medium (containing serum as a chemoattractant) with or without ECO-4601 at various concentrations.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a crystal violet solution.

-

Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields.

-

Data Analysis: Calculate the percentage of migration inhibition in the ECO-4601-treated groups compared to the control group.

Discussion and Future Directions

The preclinical data for ECO-4601 presented a compelling case for its potential as an anti-glioma agent. Its novel dual mechanism of action, targeting both a tumor-overexpressed receptor for delivery and a critical signaling pathway for therapeutic effect, was a promising strategy. The in vitro and in vivo results demonstrated its ability to inhibit glioma cell proliferation, induce apoptosis, and reduce cell migration.

However, the termination of the Phase II clinical trial due to a lack of efficacy is a sobering reminder of the translational gap in oncology drug development. Several factors could have contributed to this outcome, including the specific patient population (recurrent glioblastoma, which is notoriously difficult to treat), the dosing and administration schedule of ECO-4601, and the complex biology of glioblastoma that may involve redundant signaling pathways and mechanisms of resistance.

Future research in this area could explore several avenues:

-

Combination Therapies: Investigating the synergistic effects of ECO-4601 with standard-of-care treatments like temozolomide and radiation, or with other targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers that could identify a subset of glioma patients who might be more likely to respond to ECO-4601.

-

Optimizing Drug Delivery: Exploring alternative formulations or delivery methods to enhance the penetration of ECO-4601 across the blood-brain barrier and improve its pharmacokinetic profile.

-

Structural Analogs: Synthesizing and screening structural analogs of ECO-4601 to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

Conclusion

ECO-4601 is a fascinating molecule with a well-defined dual mechanism of action and demonstrated preclinical anti-glioma activity. While its journey through clinical development for glioblastoma was not successful, the scientific insights gained from its study remain valuable. This technical guide provides a comprehensive overview of the foundational research on ECO-4601, offering a resource for scientists and researchers in the field of neuro-oncology and drug discovery. The story of ECO-4601 underscores the complexities of glioma therapy and the importance of continued innovation in the quest for more effective treatments.

References

-

Galanis, E., et al. (2008). A Phase I Study of ECO-4601 in Patients With Advanced Cancer. ClinicalTrials.gov. [Link]

-

Gura, T. (2007). Novel Anti-cancer Drug Offers Two Modes Of Action. ScienceDaily. [Link]

-

Rousseau, J., et al. (2008). Identification, Characterization and Potent Antitumor Activity of ECO-4601, a Novel Peripheral Benzodiazepine Receptor Ligand. Cancer Chemotherapy and Pharmacology, 62(5), 829–837. [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]

-

Thallion Pharmaceuticals. (2008). Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. ResearchGate. [Link]

-

Voisin, M., et al. (2008). A structurally novel farnesylated dibenzodiazepinone, ECO-4601, inhibits wild-type and mutant epidermal growth factor receptor (EGFRvIII) glioma cell migration. Molecular Cancer Therapeutics, 7(5), 1347–1355. [Link]

-

Voisin, M., et al. (2005). ECO-4601, a novel anticancer compound, is a peripheral benzodiazepine receptor ligand and induces apoptosis in gliomas. Annals of Neurology, 58(S9), S100. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 3. Quantitative Analysis of Complex Glioma Cell Migration on Electrospun Polycaprolactone Using Time-Lapse Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Handling of ECO-4601 (Diazepinomicin) Stock Solutions in DMSO

Introduction & Scientific Context

ECO-4601 (also known as Diazepinomicin ) is a farnesylated dibenzodiazepinone produced by Micromonospora sp. It is a distinct antitumor agent that functions through a unique mechanism compared to traditional cytotoxics. Unlike standard kinase inhibitors, ECO-4601 binds to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Translocator Protein (TSPO) . This binding event disrupts the Ras-MAPK signaling cascade, leading to the inhibition of tumor cell proliferation.

Due to its farnesyl side chain, ECO-4601 is highly lipophilic and exhibits poor aqueous solubility. Proper preparation of stock solutions using Dimethyl Sulfoxide (DMSO) is critical to ensure compound stability, accurate dosing, and reproducibility in biological assays. This guide provides a standardized protocol for preparing, storing, and using ECO-4601 stock solutions.

Key Compound Properties

| Property | Detail |

| Compound Name | ECO-4601 (Diazepinomicin) |

| CAS Number | 292612-48-9 |

| Molecular Formula | C₂₈H₃₄N₂O₄ |

| Molecular Weight | 462.6 g/mol |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| Appearance | Off-white to yellow powder (Protect from light) |

| Storage (Solid) | -20°C (Long term), Desiccated, Protected from light |

Mechanism of Action (Visualized)

ECO-4601 exerts its effect by targeting the TSPO receptor on the mitochondrial membrane, which downstream affects the Ras-MAPK pathway.

Figure 1: Putative mechanism of action for ECO-4601 targeting the TSPO receptor to modulate Ras-MAPK signaling.

Protocol: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. This concentration is recommended to ensure complete solubility while keeping the DMSO volume manageable for subsequent dilutions.

Materials Required[2][3][4][5][6][7][8][9]

-

Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).

-

Vials: Amber glass vials or polypropylene cryovials (DMSO resistant).

-

Equipment: Analytical balance, vortex mixer, pipette.

Calculations

To prepare a specific volume (e.g., 1 mL) of a 10 mM solution, use the following calculation based on Molecular Weight (MW = 462.6 g/mol ):

For 1 mL of 10 mM Stock:

Alternative (Reverse) Approach:

If you weigh an arbitrary amount (e.g., 5.0 mg), calculate the required DMSO volume:

Step-by-Step Procedure

-

Equilibration: Remove the ECO-4601 vial from the freezer and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Crucial: Opening a cold vial causes moisture condensation, which degrades the compound.

-

Weighing: Accurately weigh the desired amount of ECO-4601 (e.g., ~5 mg) into a sterile amber vial. Record the exact mass.

-

Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass. Add this volume of anhydrous DMSO to the vial.

-

Dissolution:

-

Vortex vigorously for 30-60 seconds.

-

Inspect the solution visually. It should be clear and free of particulates.

-

Note: If particles persist, warm the solution slightly (37°C water bath) for 2-5 minutes and vortex again. Sonicate only if absolutely necessary, as heat can degrade the farnesyl group.

-

-

Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in amber cryovials.

-

Storage: Store aliquots at -80°C (preferred) or -20°C.

-

Stability: Stable for roughly 6 months at -80°C.

-

Avoid Freeze-Thaw: Repeated freeze-thaw cycles will precipitate the compound and degrade the farnesyl moiety.

-

Workflow Diagram

Figure 2: Workflow for the preparation of ECO-4601 stock solutions.

Usage & Dilution for Biological Assays

When using ECO-4601 in cell culture, the final DMSO concentration must be minimized to avoid solvent toxicity (typically < 0.5% or < 0.1% depending on cell sensitivity).[3]

Serial Dilution Strategy

Do not add the 10 mM stock directly to the cell culture media in one step if the volume is small, as the compound may precipitate upon contact with the aqueous phase.

-

Intermediate Dilution: Prepare a 100x or 1000x intermediate solution in culture media or PBS.

-

Example: To achieve 10 µM final concentration:

-

Dilute 10 mM stock 1:100 in media

100 µM (Intermediate). -

Dilute Intermediate 1:10 in media

10 µM (Final).

-

-

-

Solvent Control: Always run a vehicle control containing the same % DMSO as your highest drug concentration.

Troubleshooting

-

Precipitation: If the compound precipitates upon dilution into media (cloudiness), try diluting into serum-free media first, or vortexing the media immediately upon addition.

-

Color Change: ECO-4601 may degrade if exposed to strong light for extended periods. Ensure amber tubes are used.

References

-

McAlpine, J. B., et al. (2008). "Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system." Journal of Natural Products, 71(9), 1585-1590. Link

-

PubChem. (n.d.). "Eco 4601 (Diazepinomicin) - Compound Summary." National Library of Medicine. Link

-

MedChemExpress. (n.d.). "Dimethyl Sulfoxide (DMSO) Solubility & Handling." Link

-

Carl Roth. (2025).[4] "Safety Data Sheet: Dimethyl sulfoxide." Link

Sources

"MTT assay protocol with Eco 4601"

Expert Consideration for "this compound": The term "this compound" is not standard in scientific literature. If this refers to a specific, uncharacterized cell line or a unique compound, it is imperative to perform a full optimization of the assay. This includes determining the optimal cell seeding density, MTT concentration, and incubation time to ensure that the absorbance readings fall within the linear range of the assay. [12][14]

References

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

MTT Assay Protocol. Scribd. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

MTT assay. Wikipedia. [Link]

-

The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. National Institutes of Health (NIH). [Link]

-

Can anyone help me to find out the problems for MTT assay? ResearchGate. [Link]

-

(PDF) The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. ResearchGate. [Link]

-

How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate. [Link]

-

struggling with MTT assay. Reddit. [Link]

-

Cell viability assay: Problems with MTT assay in the solubilization step. BioTechniques. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. broadpharm.com [broadpharm.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

Application Note: Western Blot Analysis for Eco 4601 (Diazepinomicin) Treated Cells

Executive Summary

Eco 4601 (Diazepinomicin) is a unique farnesylated dibenzodiazepinone that exhibits a distinct dual mechanism of action, distinguishing it from standard chemotherapeutics.[1] Unlike non-specific cytotoxic agents, this compound targets the Ras/MAPK signaling pathway while simultaneously binding to the Peripheral Benzodiazepine Receptor (PBR/TSPO) . This dual activity results in the downregulation of proliferative signals and the induction of mitochondrial-mediated apoptosis.

This application note provides a rigorous, self-validating Western blot protocol designed to confirm this compound’s efficacy. It focuses on two critical validation axes:

-

Pathway Inhibition: Verification of reduced phosphorylation in downstream Ras effectors (ERK1/2).

-

Apoptotic Induction: Detection of caspase activation and PARP cleavage.[2]

Mechanistic Background & Experimental Logic

To design a valid experiment, one must understand the causality of the drug's action. This compound does not merely "kill" cells; it dismantles their survival machinery.

-

The Ras Axis: this compound acts at the level of Ras, preventing the phosphorylation cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway. A successful treatment must show a decrease in p-ERK1/2 relative to Total ERK.

-